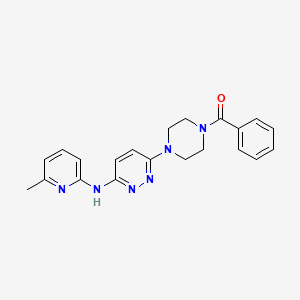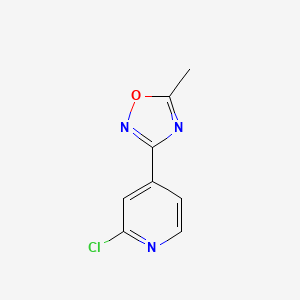![molecular formula C8H16N2 B2711363 7-Methyl-1,7-diazaspiro[3.5]nonane CAS No. 1221820-89-8](/img/structure/B2711363.png)
7-Methyl-1,7-diazaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2 . It has a molecular weight of 140.23 .
Synthesis Analysis
The synthesis of 7-Methyl-1,7-diazaspiro[3.5]nonane involves treating a suspension with trifluoroacetic acid (TFA) dropwise. The mixture is stirred at room temperature for 3 hours. The solvents are then evaporated to dryness and the product is triturated with ether to give the crude intermediate .Molecular Structure Analysis
The molecular structure of 7-Methyl-1,7-diazaspiro[3.5]nonane is represented by the InChI code: 1S/C8H16N2/c1-10-6-3-8(4-7-10)2-5-9-8/h9H,2-7H2,1H3 . This compound consists of 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties The compound has been a focal point in the development of improved synthetic routes and chemical analyses. For instance, an efficient method for synthesizing diazaspiro[4.4] nonane derivatives from malononitrile, showcasing enhanced efficiency and yield, was reported, highlighting its significance in organic synthesis and potential industrial applications (Ji Zhiqin, 2004).
Polymer Science In the realm of polymer science, the radical polymerization of spiro orthocarbonates, including derivatives of 7-Methyl-1,7-diazaspiro[3.5]nonane, has been explored. These studies have illuminated the polymerization behavior of spiro compounds, offering insights into creating new materials with potential applications in coatings, adhesives, and beyond (N. Moszner, F. Zeuner, V. Rheinberger, 1995).
Pharmacological Potential Significant attention has been given to the pharmacological potential of diazaspiro nonane derivatives. Research into novel alpha 7 nicotinic acetylcholine receptor agonists, which are crucial for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease, has identified compounds structurally related to 7-Methyl-1,7-diazaspiro[3.5]nonane as promising candidates. These compounds have shown high oral bioavailability and excellent brain penetration, suggesting their utility in developing new therapeutic agents (C. J. O’Donnell et al., 2010).
Catalysis and Chemical Transformations The compound's utility extends to catalysis and chemical transformations, with research demonstrating its role in the enantioselective synthesis of complex spiroindoline structures. This work underscores the compound's versatility in facilitating asymmetric catalysis, a cornerstone of modern synthetic organic chemistry (Zhiqiang Pan et al., 2020).
Mecanismo De Acción
While the specific mechanism of action for 7-Methyl-1,7-diazaspiro[3.5]nonane is not well-documented, it has been suggested that compounds with a similar 2,7-diazaspiro[3.5]nonane core could be developed as sigma receptors (SRs) ligands. These compounds could potentially have specific agonist or antagonist profiles .
Safety and Hazards
The safety information for 7-Methyl-1,7-diazaspiro[3.5]nonane indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Research into compounds with a 2,7-diazaspiro[3.5]nonane core, such as 7-Methyl-1,7-diazaspiro[3.5]nonane, could lead to the development of novel sigma receptors (SRs) ligands with specific agonist or antagonist profiles . This could have potential applications in the treatment of various human conditions .
Propiedades
IUPAC Name |
7-methyl-1,7-diazaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-3-8(4-7-10)2-5-9-8/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFQLZVALHPYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCN2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,7-diazaspiro[3.5]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-Dihydro-1-benzofuran-2-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2711280.png)
![1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711281.png)
![(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711285.png)




![7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B2711292.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2711293.png)
![4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2711294.png)

![3-[(4-bromobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2711298.png)
![ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711300.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2711302.png)